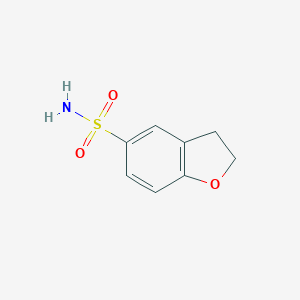

2,3-ジヒドロ-1-ベンゾフラン-5-スルホンアミド

説明

Synthesis Analysis

The synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives often involves innovative methods to introduce the sulfonamide group into the benzofuran ring system. An example is the metal-free I2O5-mediated synthesis, which efficiently achieves the oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides, presenting an attractive approach to a series of sulfonylated benzofurans under metal-free conditions (Wang et al., 2019). Additionally, the CuI-mediated synthesis offers a concise, one-pot method for creating sulfonyl benzofuran-3-ones from α-sulfonyl o-hydroxyacetophenones, showcasing the efficiency of this approach in forming C-O and C-C bonds (Chang et al., 2018).

Molecular Structure Analysis

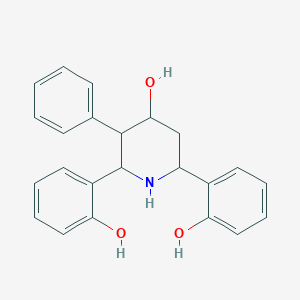

The molecular structure of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives is characterized by X-ray crystallography and spectroscopic methods. For instance, the structural analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided insights into its molecular geometry, showcasing the importance of NBO and HOMO-LUMO analysis in understanding the stability and electronic properties of such molecules (Sarojini et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives is diverse, with applications in synthesizing complex molecules. For example, the radical addition cascade cyclization of 1,6-enynes with DMSO enables the construction of methylsulfonylated and carbonylated benzofurans under transition-metal-free conditions, demonstrating the versatility of these compounds in organic synthesis (Zhang et al., 2018).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives are critical for their practical applications. These properties are often determined using a combination of spectroscopic techniques and thermal analysis, providing essential data for the compound's characterization and application.

Chemical Properties Analysis

The chemical properties of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives, including their reactivity, stability, and interaction with various chemical reagents, are fundamental aspects of their study. Investigations into their sulfonamide-sulfonimide tautomerism, for instance, reveal the dynamic nature of these compounds and their potential reactivity pathways (Branowska et al., 2022).

科学的研究の応用

抗がん活性

2,3-ジヒドロ-1-ベンゾフラン-5-スルホンアミドを含むベンゾフラン誘導体は、抗がん活性を持つ可能性が示されている . それらは、白血病、非小細胞肺がん、結腸がん、CNSがん、メラノーマ、卵巣がんなど、さまざまな種類のがん細胞の増殖を阻害することがわかった . たとえば、ある研究では、ベンゾフラン誘導体がマウス肺がんモデルにおける転移巣の増殖を大幅に抑制したことがわかった .

抗ウイルス活性

ベンゾフラン化合物は、抗ウイルス活性を示している . たとえば、新規の大環状ベンゾフラン化合物は、抗C型肝炎ウイルス活性を示しており、C型肝炎の有効な治療薬になると期待されている .

抗菌活性

ベンゾフラン誘導体は、抗菌特性を持つことも判明している . これは、それらを新規抗菌薬開発の候補物質にする .

抗酸化活性

ベンゾフラン化合物は、強い抗酸化活性を示している . この特性は、酸化ストレスによって引き起こされる病気の治療薬の開発に役立つ可能性がある .

金属イオンの蛍光プローブ

2,3-ジヒドロ-1-ベンゾフラン-5-スルホンアミドは、金属イオンの定量のための蛍光プローブとして使用されてきた. この用途は、金属イオンの検出と定量のために分析化学で特に役立つ.

不斉合成におけるキラル補助剤

この化合物は、不斉合成におけるキラル補助剤として使用されてきた. 不斉合成は、エナンチオマー的に純粋な医薬品を製造するための重要なプロセスである.

配位化学における配位子

<a data-citationid="752ee88f-565a-590b-c38a-89e06c695ae5-

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWWLKULIVOPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447655 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112894-47-0 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)

![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)

![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)